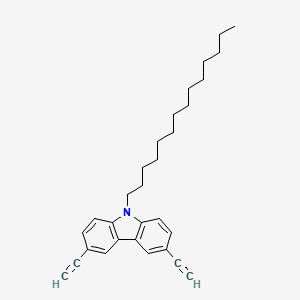
3,6-Diethynyl-9-tetradecyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diethynyl-9-tetradecyl-9H-carbazole is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, photochemistry, and medicinal chemistry. The unique structure of this compound, characterized by ethynyl groups at positions 3 and 6 and a tetradecyl chain at position 9, imparts distinct chemical and physical properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethynyl-9-tetradecyl-9H-carbazole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 9H-carbazole.
Functionalization: The carbazole core is functionalized at positions 3 and 6 with ethynyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, catalysts, and reaction temperatures .
Chemical Reactions Analysis
Types of Reactions
3,6-Diethynyl-9-tetradecyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethynyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
3,6-Diethynyl-9-tetradecyl-9H-carbazole has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Photochemistry: Employed in the development of photochemical sensors and fluorescent probes.
Medicinal Chemistry: Investigated for its potential as an anticancer agent and in the development of other therapeutic compounds.
Material Science: Utilized in the synthesis of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3,6-Diethynyl-9-tetradecyl-9H-carbazole is primarily related to its ability to interact with various molecular targets and pathways:
Electron Transport: The compound’s structure facilitates efficient electron transport, making it valuable in electronic applications.
Photochemical Reactions: The ethynyl groups and carbazole core enable the compound to participate in photochemical reactions, leading to the generation of reactive intermediates.
Biological Interactions: In medicinal chemistry, the compound’s interactions with cellular targets can induce apoptosis or inhibit cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3,6-Diethynyl-9-octyl-9H-carbazole: Similar structure but with an octyl chain instead of a tetradecyl chain.
3,6-Dimethyl-9H-carbazole: Lacks the ethynyl groups and has methyl groups at positions 3 and 6.
3,6-Diethynylcarbazole: Similar structure but without the alkyl chain at position 9.
Uniqueness
3,6-Diethynyl-9-tetradecyl-9H-carbazole stands out due to its long tetradecyl chain, which enhances its solubility and processability in organic solvents. This feature makes it particularly suitable for applications in organic electronics and material science .
Properties
CAS No. |
188740-71-8 |
|---|---|
Molecular Formula |
C30H37N |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
3,6-diethynyl-9-tetradecylcarbazole |
InChI |
InChI=1S/C30H37N/c1-4-7-8-9-10-11-12-13-14-15-16-17-22-31-29-20-18-25(5-2)23-27(29)28-24-26(6-3)19-21-30(28)31/h2-3,18-21,23-24H,4,7-17,22H2,1H3 |
InChI Key |
YZEWQWSWZGQUME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN1C2=C(C=C(C=C2)C#C)C3=C1C=CC(=C3)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















